molecular formula C11H18N4 B8675020 5-methyl-N-(4-piperidinylmethyl)-2-Pyrimidinamine

5-methyl-N-(4-piperidinylmethyl)-2-Pyrimidinamine

Katalognummer: B8675020
Molekulargewicht: 206.29 g/mol
InChI-Schlüssel: KEQDGKORLNMAFN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-methyl-N-(4-piperidinylmethyl)-2-Pyrimidinamine is a heterocyclic organic compound that contains a pyrimidine ring substituted with a methyl group at the 5-position and a piperidin-4-ylmethyl group at the N-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(4-piperidinylmethyl)-2-Pyrimidinamine typically involves the reaction of 5-methylpyrimidin-2-amine with piperidin-4-ylmethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydride to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-methyl-N-(4-piperidinylmethyl)-2-Pyrimidinamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidin-4-ylmethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Piperidin-4-ylmethyl chloride, triethylamine, dichloromethane.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Various substituted pyrimidine derivatives.

Wissenschaftliche Forschungsanwendungen

5-methyl-N-(4-piperidinylmethyl)-2-Pyrimidinamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 5-methyl-N-(4-piperidinylmethyl)-2-Pyrimidinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-methyl-N-(pyrimidin-5-ylmethyl)pyridin-2-amine: A similar compound with a pyridine ring instead of a piperidine ring.

    5-fluoro-N-(piperidin-4-ylmethyl)pyrimidin-2-amine: A fluorinated analog with potentially different biological activities.

Uniqueness

5-methyl-N-(4-piperidinylmethyl)-2-Pyrimidinamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the piperidin-4-ylmethyl group enhances its binding affinity to certain molecular targets, making it a valuable compound for research and development in various fields.

Eigenschaften

Molekularformel

C11H18N4

Molekulargewicht

206.29 g/mol

IUPAC-Name

5-methyl-N-(piperidin-4-ylmethyl)pyrimidin-2-amine

InChI

InChI=1S/C11H18N4/c1-9-6-13-11(14-7-9)15-8-10-2-4-12-5-3-10/h6-7,10,12H,2-5,8H2,1H3,(H,13,14,15)

InChI-Schlüssel

KEQDGKORLNMAFN-UHFFFAOYSA-N

Kanonische SMILES

CC1=CN=C(N=C1)NCC2CCNCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.